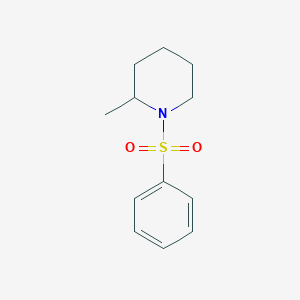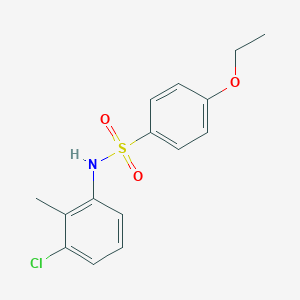
N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a chloro and a methyl group on one phenyl ring and an ethoxy group on the other.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide typically involves the reaction of 3-chloro-2-methylaniline with 4-ethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and to improve yield and purity. The use of automated systems can also help in scaling up the production while maintaining consistency in product quality.
Types of Reactions:
Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones. Reduction reactions can also be performed to reduce the sulfonamide group to a sulfinamide or a thiol.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Ammonia, primary and secondary amines, thiols
Major Products Formed:
Sulfoxides and Sulfones: Formed through oxidation reactions
Amines and Thiols: Formed through nucleophilic substitution reactions
Sulfonic Acids: Formed through hydrolysis reactions
科学研究应用
N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceutical agents, particularly those with antimicrobial properties.
Biological Studies: The compound is used in studies to understand the mechanism of action of sulfonamide-based drugs and their interactions with biological targets.
Industrial Applications: It is used in the development of new materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of dihydrofolic acid, a precursor for folic acid, which is essential for bacterial growth and replication. This leads to the inhibition of bacterial growth and ultimately, bacterial cell death.
相似化合物的比较
- N-(3-chloro-2-methylphenyl)-4-methoxybenzenesulfonamide
- N-(3-chloro-2-methylphenyl)-4-fluorobenzenesulfonamide
- N-(3-chloro-2-methylphenyl)-4-nitrobenzenesulfonamide
Comparison: N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity compared to its analogs with different substituents. The ethoxy group can also affect the compound’s interaction with biological targets, potentially leading to differences in its antimicrobial activity and pharmacokinetic properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-3-20-12-7-9-13(10-8-12)21(18,19)17-15-6-4-5-14(16)11(15)2/h4-10,17H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKGUGLIIPTPHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


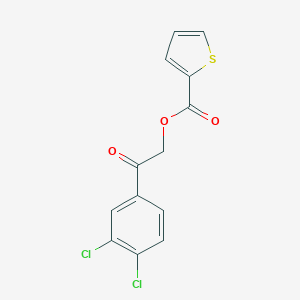
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzamide](/img/structure/B497404.png)

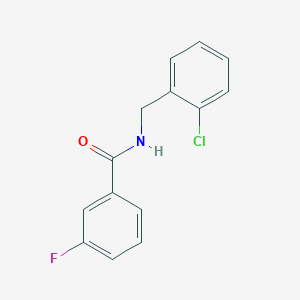
![1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B497409.png)

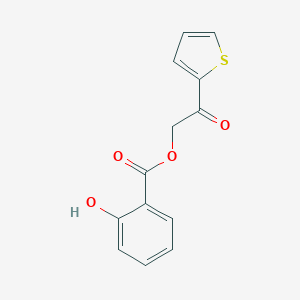
![2-Methyl-1,4-bis[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B497414.png)

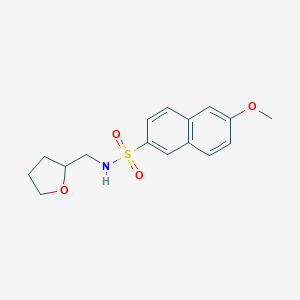
![1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B497419.png)
